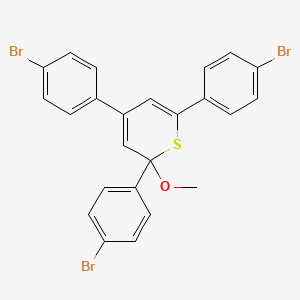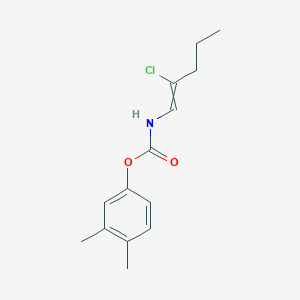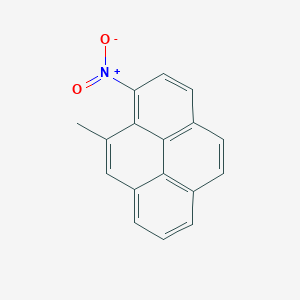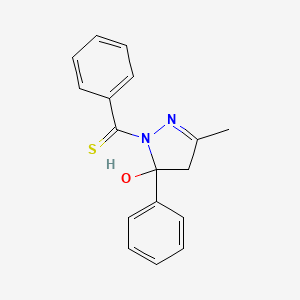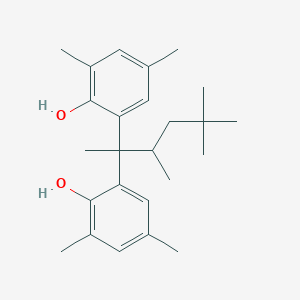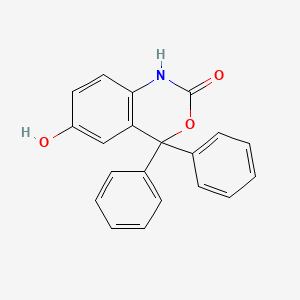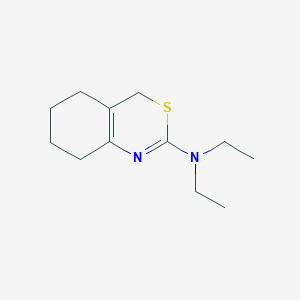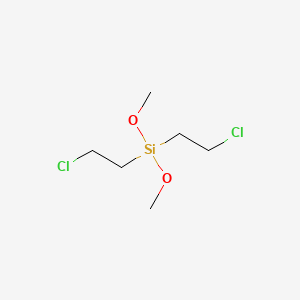
Bis(2-chloroethyl)(dimethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-chloroethyl)(dimethoxy)silane: is an organosilicon compound with the molecular formula C6H14Cl2O2Si. This compound is characterized by the presence of two chloroethyl groups and two methoxy groups attached to a silicon atom. It is used in various chemical processes and has applications in different fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-chloroethyl)(dimethoxy)silane typically involves the reaction of silicon tetrachloride with 2-chloroethanol in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product by the substitution of chlorine atoms with methoxy groups. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where silicon tetrachloride and 2-chloroethanol are reacted under optimized conditions. The process involves continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final compound is then purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-chloroethyl)(dimethoxy)silane undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxanes.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.
Acids and Bases: Used to catalyze hydrolysis and condensation reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide and sodium borohydride, are used in oxidation and reduction reactions.
Major Products Formed:
Organosilicon Compounds: Formed through substitution reactions.
Silanols and Siloxanes: Formed through hydrolysis and condensation reactions.
Applications De Recherche Scientifique
Chemistry: Bis(2-chloroethyl)(dimethoxy)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also used in the preparation of silane coupling agents, which enhance the adhesion between organic and inorganic materials.
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility. It is also explored for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: The compound is used in the production of coatings, adhesives, and sealants. It is also employed in the manufacturing of electronic materials, where it serves as a precursor for the deposition of silicon-containing films.
Mécanisme D'action
The mechanism of action of bis(2-chloroethyl)(dimethoxy)silane involves the formation of covalent bonds with various substrates. The chloroethyl groups can react with nucleophiles, leading to the formation of stable organosilicon compounds. The methoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. These reactions enable the compound to modify surfaces and enhance the properties of materials.
Comparaison Avec Des Composés Similaires
Bis(2-chloroethyl)dimethylsilane: Similar structure but with methyl groups instead of methoxy groups.
Bis(2-chloroethyl)diethoxysilane: Similar structure but with ethoxy groups instead of methoxy groups.
Bis(2-chloroethyl)diphenylsilane: Similar structure but with phenyl groups instead of methoxy groups.
Uniqueness: Bis(2-chloroethyl)(dimethoxy)silane is unique due to the presence of methoxy groups, which provide specific reactivity and properties. The methoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxanes. This property makes it valuable in applications where surface modification and adhesion enhancement are required.
Propriétés
Numéro CAS |
90056-23-8 |
|---|---|
Formule moléculaire |
C6H14Cl2O2Si |
Poids moléculaire |
217.16 g/mol |
Nom IUPAC |
bis(2-chloroethyl)-dimethoxysilane |
InChI |
InChI=1S/C6H14Cl2O2Si/c1-9-11(10-2,5-3-7)6-4-8/h3-6H2,1-2H3 |
Clé InChI |
PSFLINNCVZSNPS-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCl)(CCCl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


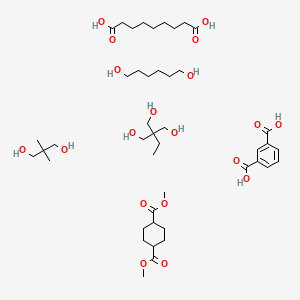
![2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14376462.png)
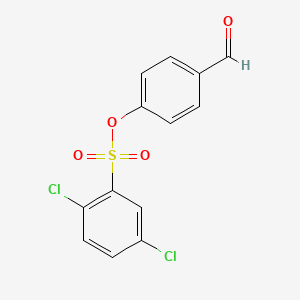
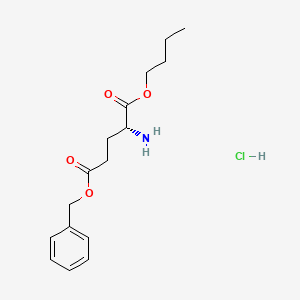
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine](/img/structure/B14376473.png)
![[2-(Methoxymethoxy)hexan-2-yl]benzene](/img/structure/B14376482.png)
![1-[Chloro(fluoro)methyl]-2-(trifluoromethyl)benzene](/img/structure/B14376484.png)
